4-Methylpyridazin-3-amine chemical properties and structure
4-Methylpyridazin-3-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazin-3-amine is a heterocyclic amine featuring a pyridazine ring scaffold. This compound serves as a crucial building block in synthetic organic and medicinal chemistry. Its structural attributes, particularly the presence of a reactive amino group and a modifiable pyridazine core, make it a valuable precursor for the synthesis of a diverse range of more complex molecules. These derivatives are actively investigated for various therapeutic applications, including their potential as kinase inhibitors and agents targeting metabolic pathways. This technical guide provides a detailed overview of the chemical properties, structure, and synthetic considerations for 4-Methylpyridazin-3-amine.
Chemical Structure and Properties
The structure of 4-Methylpyridazin-3-amine consists of a pyridazine ring substituted with a methyl group at the 4-position and an amino group at the 3-position.
Structure:
Table 1: General and Physicochemical Properties of 4-Methylpyridazin-3-amine
| Property | Value | Source |
| IUPAC Name | 4-methylpyridazin-3-amine | [1] |
| CAS Number | 90568-15-3 | [1] |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Canonical SMILES | CC1=C(N=NC=C1)N | [1] |
| InChI Key | WDTVJTBXOFGSJT-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 193.5 °C | [1] |
| Boiling Point | 316.8 ± 22.0 °C (Predicted) | [1] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.31 ± 0.10 (Predicted) | [1] |
Spectral Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for 4-Methylpyridazin-3-amine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | Doublet | 1H | H6 (pyridazine ring) |
| ~ 6.8 | Doublet | 1H | H5 (pyridazine ring) |
| ~ 4.5 | Broad Singlet | 2H | -NH₂ |
| ~ 2.2 | Singlet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 4-Methylpyridazin-3-amine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | C3 (C-NH₂) |
| ~ 148 | C6 |
| ~ 130 | C4 (C-CH₃) |
| ~ 125 | C5 |
| ~ 18 | -CH₃ |
Table 4: Predicted Mass Spectrometry Data for 4-Methylpyridazin-3-amine
| M/Z | Interpretation |
| 109.06 | [M]⁺ (Molecular Ion) |
| 94.05 | [M-CH₃]⁺ |
| 81.04 | [M-N₂]⁺ |
Table 5: Predicted Infrared (IR) Spectral Data for 4-Methylpyridazin-3-amine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450-3300 | N-H stretch (amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1640-1600 | N-H bend (amine) |
| 1580-1450 | C=C and C=N stretch (aromatic ring) |
Synthesis
A common and effective method for the synthesis of 4-Methylpyridazin-3-amine is through the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-4-methylpyridazine, with an ammonia source.
Experimental Protocol: Synthesis of 4-Methylpyridazin-3-amine
This protocol is a proposed methodology based on established procedures for the amination of chloropyridazines. Optimization of reaction conditions may be necessary to achieve the best results.
Materials and Reagents:
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3-chloro-4-methylpyridazine
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Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as aqueous ammonium hydroxide)
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Sealed reaction vessel (e.g., a pressure tube)
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Solvent (e.g., 1,4-dioxane or ethanol)
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Sodium carbonate (optional, as a base)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a sealable reaction vessel, dissolve 3-chloro-4-methylpyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.
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Addition of Ammonia: Add a solution of ammonia (e.g., 7N ammonia in methanol, 5-10 eq) or concentrated aqueous ammonium hydroxide (5-10 eq). If using ammonium hydroxide, the addition of a base like sodium carbonate (2.0 eq) may be beneficial.
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Reaction: Seal the vessel tightly and heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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If a solid precipitate has formed, filter the mixture.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the eluent, to afford 4-Methylpyridazin-3-amine.
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Logical Relationships in Synthesis and Application
The following diagrams illustrate the general synthetic workflow and the role of 4-Methylpyridazin-3-amine as a key intermediate in the development of more complex molecules.
Caption: General Synthetic Workflow for 4-Methylpyridazin-3-amine.
Caption: Role of 4-Methylpyridazin-3-amine in Drug Discovery.
Conclusion
4-Methylpyridazin-3-amine is a synthetically versatile molecule with significant potential as a building block in the creation of novel chemical entities for pharmaceutical and agrochemical research. While detailed experimental data for the compound itself is sparse, its synthesis is achievable through established chemical transformations. The information provided in this guide serves as a valuable resource for researchers working with this and related pyridazine structures. Further experimental characterization of 4-Methylpyridazin-3-amine would be a valuable contribution to the chemical sciences.
